

Technical Guide: Spacer Arm Length & Architecture of Alkyne-A-DSBSO

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Compound of Interest

Compound Name: *Alkyne-A-DSBSO crosslinker*

Cat. No.: *B13907864*

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Executive Summary

Alkyne-A-DSBSO (Alkyne-tagged, Acid-cleavable Disuccinimidyl Bis-Sulfoxide) is a multifunctional, homobifunctional crosslinker designed for high-precision Cross-Linking Mass Spectrometry (XL-MS).^{[1][2][3][4]}

Unlike standard reagents, Alkyne-A-DSBSO integrates three distinct functional layers into a compact scaffold:

- **Spacer Arm:** A defined ~ 14.0 Å span to capture protein-protein interactions (PPIs).^{[1][3]}
- **Enrichment Handle:** A bioorthogonal alkyne tag for affinity purification.^[3]
- **Dual-Cleavage System:** An acid-labile acetal for peptide elution and MS-labile sulfoxides for simplified spectral identification.

This guide details the structural mechanics, spacer arm implications, and validated protocols for deploying Alkyne-A-DSBSO in complex proteomic environments.

Molecular Architecture & Spacer Arm Physics

The efficacy of a crosslinker is dictated by its spacer arm length—the maximum distance it can bridge between two reactive amino acid side chains (typically Lysine).[3][5]

The 14 Å Constraint

Alkyne-A-DSBSO possesses a spacer arm length of approximately 14.0 Å (measured atom-to-atom between the reactive carbonyl carbons).

Parameter	Value	Biological Implication
Spacer Length	~14.0 Å	Defines the maximum reach between reactive sites.
C α -C α Radius	~25–30 Å	Accounts for the spacer (14 Å) + two Lysine side chains (~6.5 Å each) + backbone dynamics.
Reactivity	NHS Ester	Targets primary amines (-NH ₂) at pH 7.0–8.5.
Cleavability	Dual Mode	Acid: Acetal hydrolysis (Elution). MS: Sulfoxide elimination (Data Analysis).

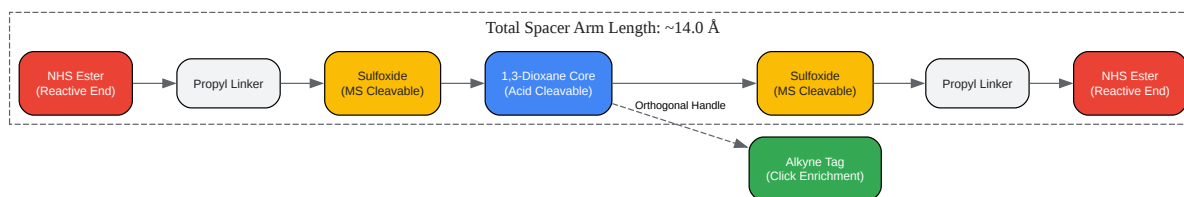
Structural Logic

The molecule is built around a central 1,3-dioxane core. This core serves as the "hub" that connects the alkyne tag and the two symmetric crosslinking arms.

- **The Arms:** Each arm contains a sulfoxide group (C-S(=O)-C) positioned between the NHS ester and the central core. These sulfoxides are the sites of Collision-Induced Dissociation (CID) cleavage inside the mass spectrometer.[3]
- **The Core:** The dioxane ring acts as an acid-labile acetal. Exposure to mild acid (e.g., 2% formic acid) hydrolyzes this ring, allowing the release of crosslinked peptides from affinity beads (e.g., Streptavidin) after enrichment.

Visualization of Chemical Topology

The following diagram illustrates the logical connectivity of Alkyne-A-DSBSO.



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Caption: Logical topology of Alkyne-A-DSBSO showing the integration of reactive arms, cleavable sites, and enrichment handle.

Experimental Workflow: The "Enrich-and-Cleave" Strategy

The primary advantage of Alkyne-A-DSBSO over standard crosslinkers (like DSS) is the ability to enrich low-abundance crosslinked peptides from complex lysates.

Step-by-Step Protocol

Phase 1: Crosslinking

- Preparation: Dissolve Alkyne-A-DSBSO in anhydrous DMSO or DMF (freshly prepared).
- Reaction: Incubate protein sample (0.5–2 mg/mL) with 0.5–2 mM crosslinker in HEPES or PBS (pH 7.5–8.0) for 30–60 minutes at Room Temperature (RT).
 - Critical: Avoid amine-containing buffers (Tris, Glycine) during this step.
- Quenching: Add 1M Tris (pH 8.0) to a final concentration of 20–50 mM. Incubate for 15 mins.

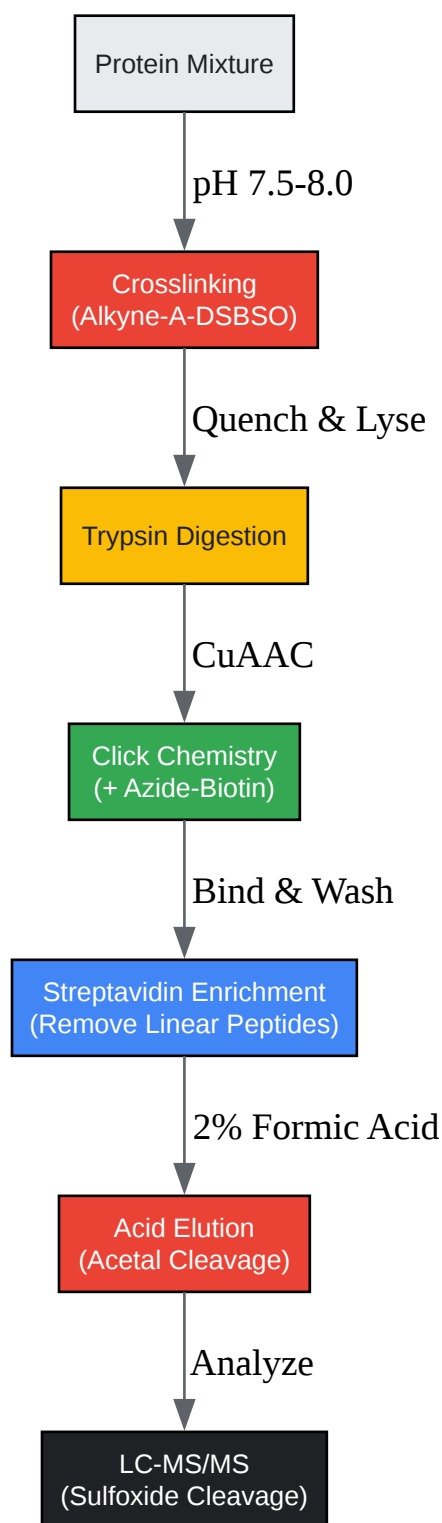
Phase 2: Click Chemistry Enrichment

- Digestion: Perform standard trypsin digestion to generate peptides.[3][6]
- Click Reaction (CuAAC): React peptides with Azide-Biotin conjugate.[3]
 - Catalyst: CuSO_4 + THPTA (ligand) + Sodium Ascorbate.
 - Condition: 1 hour at RT.
- Affinity Purification: Incubate "clicked" peptides with Streptavidin beads. Wash stringently (8M Urea, SDS) to remove non-crosslinked background peptides.

Phase 3: Elution & Analysis

- Acid Elution: Treat beads with 2% Formic Acid or 0.1% TFA for 30 mins.
 - Mechanism:[3][7] This hydrolyzes the central acetal, severing the biotin-bead complex from the crosslinked peptides.
- MS Acquisition: Analyze the eluate via LC-MS/MS. Use a stepped collision energy (SCE) method if possible to optimize sulfoxide fragmentation.

Workflow Diagram



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Caption: The Alkyne-A-DSBSO workflow prioritizes signal-to-noise ratio by physically removing non-crosslinked peptides before MS analysis.

Data Interpretation & MS Cleavage

The "A-DSBSO" series relies on the characteristic fragmentation of sulfoxides.

The Sulfoxide Signature

Inside the collision cell (CID/HCD), the C-S bond adjacent to the sulfoxide is weaker than the peptide backbone.

- Cleavage Event: The crosslinker fragments asymmetrically.
- Result: This produces a characteristic mass difference (doublet) for the same peptide pair, or specific reporter ions attached to the lysine.
- Benefit: This allows search algorithms (like XlinkX, Merox, or pLink) to distinguish true crosslinks from background noise with high confidence.

Distance Constraints for Modeling

When mapping these crosslinks to a 3D structure:

- Euclidean Distance: The measured distance between C α atoms of crosslinked residues.
- Threshold: For Alkyne-A-DSBSO (14 Å spacer), a valid crosslink generally corresponds to a C α -C α distance of < 30 Å.
 - Calculation: 14 Å (Spacer) + 2 × 6.5 Å (Lysine Side Chains) + ~3 Å (Thermal Motion/Error).

References

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Sources

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